2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(3-pyrazol-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c9-7-8(13)10-3-1-5-12-6-2-4-11-12/h2,4,6H,1,3,5,7H2,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFBXGZBJBCZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro N 3 1h Pyrazol 1 Yl Propyl Acetamide and Its Analogs
Overview of Synthetic Routes to Pyrazole-Acetamide Derivatives
The synthesis of pyrazole-acetamide derivatives, including the target compound 2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide, typically involves a convergent synthesis strategy. This approach hinges on the preparation of a pyrazole-containing fragment and an acetamide (B32628) side-chain, which are then coupled.
Generally, the formation of the pyrazole (B372694) ring itself is the initial focus. The most established method is the Knorr pyrazole synthesis , which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. This versatile reaction allows for the creation of a wide array of substituted pyrazoles. Other significant routes to the pyrazole core include 1,3-dipolar cycloaddition reactions and various multi-component reactions that can construct the heterocyclic ring in a single step from simple precursors.
Once the pyrazole nucleus is formed and functionalized with a suitable handle, the acetamide moiety is introduced. For a compound like this compound, the synthesis logically proceeds via two primary pathways:
N-Alkylation followed by Acylation: An unsubstituted pyrazole is first N-alkylated with a propyl group bearing a masked or precursor amine functionality. This is followed by the acylation of the resulting primary amine with a chloroacetylating agent.
Formation of an Aminopyrazole followed by Acylation: An existing aminopyrazole derivative is acylated to form the corresponding pyrazole-acetamide. This is particularly common when the amine group is directly attached to the pyrazole ring.
For the specific target compound, the most direct route involves the acylation of the key intermediate, 3-(1H-pyrazol-1-yl)propan-1-amine, with chloroacetyl chloride or a related derivative. This final step is a standard nucleophilic acyl substitution, forming the stable amide bond.
Detailed Synthesis of this compound Precursors
The synthesis of this compound relies on two critical precursors: 3-(1H-pyrazol-1-yl)propan-1-amine and chloroacetyl chloride . While chloroacetyl chloride is a readily available commercial reagent, the synthesis of the pyrazole-containing amine is a crucial multi-step process.
A highly effective and common method for preparing N-alkylated pyrazoles is the aza-Michael addition . nih.govresearchgate.net This reaction provides an efficient route to the key intermediate, 3-(1H-pyrazol-1-yl)propanenitrile.
Step 1: Synthesis of 3-(1H-pyrazol-1-yl)propanenitrile
Pyrazole is reacted with acrylonitrile (B1666552) in an aza-Michael addition reaction. This reaction can be catalyzed by a base, such as cesium carbonate (Cs₂CO₃), or in some cases, can proceed under catalyst- and solvent-free conditions at elevated temperatures. nih.govresearchgate.net The nucleophilic nitrogen of the pyrazole ring adds to the activated double bond of acrylonitrile to yield 3-(1H-pyrazol-1-yl)propanenitrile.
Step 2: Reduction of 3-(1H-pyrazol-1-yl)propanenitrile to 3-(1H-pyrazol-1-yl)propan-1-amine
The nitrile group of 3-(1H-pyrazol-1-yl)propanenitrile is then reduced to a primary amine. This transformation is typically achieved using powerful reducing agents. Common methods include:
Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.
Chemical reduction using reagents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF).
Successful reduction yields the desired precursor, 3-(1H-pyrazol-1-yl)propan-1-amine .
Step 3: Final Acylation
The final step is the formation of the amide bond. The synthesized 3-(1H-pyrazol-1-yl)propan-1-amine is reacted with chloroacetyl chloride. This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acid chloride. It is typically carried out in an inert solvent, such as tetrahydrofuran (THF) or dichloromethane (B109758) (DCM), often at reduced temperatures (e.g., 0-5 °C) to control the exothermic reaction. A base, such as triethylamine (B128534) or pyridine, may be added to scavenge the hydrochloric acid (HCl) byproduct.
Optimization of Reaction Conditions and Yield for the Compound
The optimization of the final acylation step is critical for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of solvent, base, reaction temperature, and reaction time. Based on studies of analogous pyrazole propanamide syntheses, which report yields ranging from 30% to over 70%, several factors can be fine-tuned. turkjps.orgnih.gov
| Parameter | Variation | Rationale | Expected Outcome on Yield |
| Solvent | Aprotic (DCM, THF) vs. Polar Aprotic (DMF) | The solvent must dissolve reactants without participating in the reaction. Aprotic solvents are standard for reactions with acid chlorides. | High yields expected in inert aprotic solvents like DCM or THF. |
| Base | Tertiary Amine (Triethylamine) vs. Pyridine | A non-nucleophilic base is required to neutralize the HCl byproduct, driving the reaction to completion and preventing protonation of the starting amine. | Triethylamine is often preferred for its stronger basicity and lower cost, generally leading to high yields. |
| Temperature | 0 °C to Room Temperature | The initial addition of chloroacetyl chloride is often done at 0 °C to control the exothermic reaction. The reaction is then allowed to warm to room temperature. | Maintaining a low initial temperature can prevent side reactions and degradation, improving the overall yield and purity. |
| Stoichiometry | Equimolar vs. Slight Excess of Acylating Agent | Using a slight excess of the amine can ensure all the acid chloride is consumed, but equimolar amounts are often sufficient. | Near-equimolar ratios are typically optimal to simplify purification and reduce waste. |
By systematically adjusting these conditions, the reaction can be optimized to achieve high yields and purity of the final product.
Green Chemistry Approaches in Pyrazole-Acetamide Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.
For the synthesis of the pyrazole core, several green strategies have been developed:
Use of Green Solvents: Traditional organic solvents can be replaced with more environmentally benign options like water or ethanol.
Recyclable Catalysts: Heterogeneous catalysts, such as the solid acid resin Amberlyst-70, can be used for pyrazole synthesis. These catalysts are easily separated from the reaction mixture and can be reused, reducing waste.
Energy-Efficient Methods: Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption for the preparation of pyrazole derivatives. Grinding techniques (mechanochemistry) offer a solvent-free alternative for conducting these reactions.
While the final acylation step with chloroacetyl chloride is robust, green principles can still be applied by selecting solvents with better environmental profiles and optimizing reaction conditions to minimize energy usage and byproduct formation.
Analytical Techniques for Structural Elucidation (e.g., spectroscopic methods)
The definitive identification and structural confirmation of this compound and its analogs rely on a combination of modern analytical techniques. Spectroscopic methods are paramount for elucidating the molecular structure. Data from closely related N-(chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide compounds provide a strong basis for predicting the expected analytical data for the target molecule. turkjps.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the different types of protons and their connectivity in the molecule. Key signals would include triplets for the pyrazole ring protons, multiplets for the propyl chain protons, a singlet for the chloromethyl (CH₂Cl) protons, and a broad signal for the amide N-H proton. ¹³C NMR spectroscopy would confirm the number of unique carbon environments, including signals for the pyrazole ring, the propyl chain, the chloromethyl carbon, and the amide carbonyl carbon.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A strong absorption band for the amide C=O stretch (Amide I) is expected around 1650-1690 cm⁻¹. A sharp peak corresponding to the N-H stretch would be observed around 3250-3350 cm⁻¹, and the N-H bend (Amide II) would appear near 1530-1590 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound. For the target molecule, the mass spectrum would show a molecular ion peak ([M]⁺) or, more commonly, a protonated molecular ion peak ([M+H]⁺). The characteristic isotopic pattern for chlorine (a ~3:1 ratio for the M and M+2 peaks) would also be a key identifying feature.
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the purified compound. The experimentally determined values must match the calculated values for the proposed molecular formula (C₈H₁₂ClN₃O) to confirm its elemental composition.
Table of Predicted Analytical Data for this compound
| Technique | Expected Data |
|---|---|
| ¹H NMR | δ (ppm): ~7.5 (d, Py-H), ~7.4 (d, Py-H), ~6.2 (t, Py-H), ~4.2 (t, N-CH₂-), ~4.0 (s, CO-CH₂-Cl), ~3.4 (q, -CH₂-NH), ~2.2 (quint, -CH₂-CH₂-CH₂-) |
| IR (cm⁻¹) | ν: ~3300 (N-H stretch), ~2950 (C-H stretch), ~1670 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~750 (C-Cl stretch) |
| MS (m/z) | Expected [M+H]⁺ at 202.07, with a corresponding [M+2+H]⁺ peak at 204.07 due to the ³⁷Cl isotope. |
| Elemental Analysis | Calculated for C₈H₁₂ClN₃O: C, 47.65%; H, 6.00%; N, 20.84%. |
Computational and Theoretical Investigations
Molecular Docking Simulations to Predict Binding Affinity and Mode
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of a small molecule ligand to the active site of a target protein.
As of the latest review of scientific literature, specific molecular docking studies for 2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide against specific biological targets have not been published. Such a study would typically involve preparing a 3D structure of the compound and docking it into the binding site of a protein of interest. The results would be analyzed to predict binding energy and key molecular interactions, as detailed in the table below.
| Parameter | Description |
|---|---|
| Binding Affinity (kcal/mol) | The predicted free energy of binding. More negative values indicate stronger binding. |
| Hydrogen Bonds | Identification of hydrogen bond donors and acceptors between the ligand and protein residues. |
| Hydrophobic Interactions | Analysis of non-polar interactions contributing to binding stability. |
| Van der Waals Forces | Assessment of weaker, non-specific interactions between the ligand and the protein. |
| RMSD (Å) | Root Mean Square Deviation of the docked pose from a known binding mode, if available. |
Molecular Dynamics Simulations for Ligand-Target Complex Stability
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability of the predicted ligand-target complex over time. MD simulations provide a dynamic view of the molecular interactions, assessing how the complex behaves in a simulated physiological environment.
There are currently no specific published molecular dynamics simulation studies for a complex involving this compound. A typical MD simulation would track the atomic movements of the ligand-protein system, providing data on the stability of key interactions and conformational changes.
| Parameter | Description |
|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein or ligand backbone atoms over time, indicating structural stability. |
| RMSF (Root Mean Square Fluctuation) | Indicates the fluctuation of individual residues, highlighting flexible regions of the protein. |
| Hydrogen Bond Occupancy | Calculates the percentage of simulation time a specific hydrogen bond is maintained, indicating its stability. |
| Binding Free Energy (e.g., MM/PBSA) | An end-state method to calculate the free energy of binding from the simulation trajectory. |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations offer deep insights into the electronic structure and reactivity of a molecule. For compounds like this compound, these calculations can elucidate the mechanism of its synthesis, particularly the alkylation of the pyrazole (B372694) ring.
Quantum mechanics (QM) has been used to calculate the activation energy for the competing N1 and N2 alkylation paths of a pyrazole with N-methyl chloroacetamide, a closely related process to the synthesis of the title compound. wuxibiology.com These calculations revealed a reversal in selectivity compared to using a simpler alkylating agent like methyl bromide. wuxibiology.com
When using chloroacetamide, the estimated activation energy for N1 alkylation is 18.0 kcal/mol, while the energy for N2 alkylation is 15.0 kcal/mol. wuxibiology.com This 3 kcal/mol energy difference favors the N2 alkylation product, predicting a product ratio of approximately 1:70 at a reaction temperature of 80 °C, which aligns with experimental observations. wuxibiology.com The reason for this selectivity is attributed to stabilizing hydrogen bonds in the transition state. In the N2 alkylation transition state, a strong hydrogen bond (1.91 Å) forms between the side chain amide NH and the carbonyl oxygen of the alkylating agent, providing extra stabilization not present in the N1 pathway. wuxibiology.com
| Parameter | Calculated Value | Significance |
|---|---|---|
| Activation Energy (N1 Alkylation) | 18.0 kcal/mol | Higher energy barrier, less favored reaction pathway. wuxibiology.com |
| Activation Energy (N2 Alkylation) | 15.0 kcal/mol | Lower energy barrier, more favored reaction pathway. wuxibiology.com |
| Transition State H-bond (N1) | 2.42 Å | Weaker hydrogen bond interaction observed. wuxibiology.com |
| Transition State H-bond (N2) | 1.91 Å | Stronger, stabilizing hydrogen bond interaction, key to selectivity. wuxibiology.com |
In Silico Prediction of Preclinical Pharmacokinetic Parameters (e.g., absorption, distribution, metabolic stability)
In silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound early in the drug discovery process. mdpi.com These predictions help to identify potential liabilities and guide the design of molecules with better pharmacokinetic profiles. mdpi.com
A specific, comprehensive in silico ADME profile for this compound is not available in the reviewed literature. Such an analysis would typically evaluate the parameters listed in the table below to assess the compound's drug-like properties. mdpi.comresearchgate.net
| ADME Parameter | Description |
|---|---|
| Molecular Weight (MW) | Influences size-dependent absorption and diffusion. |
| LogP | Octanol-water partition coefficient, a measure of lipophilicity which affects absorption and distribution. |
| Topological Polar Surface Area (TPSA) | Predicts membrane permeability and transport properties. |
| Hydrogen Bond Donors/Acceptors | Affects solubility and binding interactions. |
| Blood-Brain Barrier (BBB) Permeability | Predicts the likelihood of the compound crossing into the central nervous system. |
| CYP450 Inhibition | Predicts potential for drug-drug interactions through inhibition of key metabolic enzymes. |
De Novo Drug Design and Virtual Screening Applications
De novo drug design involves the computational creation of novel molecular structures with desired properties, while virtual screening involves searching large libraries of existing compounds to identify those that are likely to bind to a target.
The compound this compound has not been specifically reported as a lead compound identified through a virtual screening campaign or as a scaffold used in a de novo design project in the available scientific literature. Its pyrazole and acetamide (B32628) moieties are, however, common fragments in medicinal chemistry and could potentially be utilized in such computational drug design strategies.
Derivative Synthesis and Lead Optimization Strategies
Design and Synthesis of Novel Pyrazole-Acetamide Analogs
The design and synthesis of novel pyrazole-acetamide analogs represent a significant area of research aimed at exploring the structure-activity relationships (SAR) of this chemical class. Synthetic strategies often involve the reaction of a pyrazole-containing amine with a suitable acyl chloride, such as chloroacetyl chloride.
One common synthetic route involves the initial preparation of a substituted pyrazole (B372694), which is then functionalized with a propylamino side chain. This intermediate can subsequently be acylated to yield the desired N-propyl acetamide (B32628) derivative. For instance, the reaction of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride yields 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. nih.gov This highlights a general and adaptable method for creating a library of analogs by varying the substituents on both the pyrazole ring and the acetamide group.
The versatility of the pyrazole core allows for extensive modification. researchgate.net Synthetic methodologies such as cyclocondensation of 1,3-dicarbonyl compounds with hydrazines are fundamental to creating the initial pyrazole ring. mdpi.comyoutube.com Subsequent modifications, including N-alkylation and functional group interconversions, allow for the introduction of diverse chemical moieties. These synthetic efforts have led to the generation of extensive libraries of pyrazole-acetamide derivatives for biological screening. nih.gov
A study on N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives identified novel compounds with significant antimycobacterial activities through structure-based virtual screening and computationally guided design. acs.orgnih.govacs.org This research underscores the importance of computational tools in designing novel analogs with improved biological profiles.
Table 1: Examples of Synthesized Pyrazole-Acetamide Analogs and Intermediates
| Compound Name | Starting Materials | Synthetic Approach | Reference |
|---|---|---|---|
| 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide | 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile, 2-chloroacetyl chloride | Acylation | nih.gov |
| N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives | Not specified | Structure-based virtual screening and chemical modification | acs.orgnih.gov |
| 5-alkyl-3-amino-1H-pyrazoles | Carboxylic acids | Esterification followed by reaction with sodium hydride, acetonitrile, and hydrazine (B178648) hydrate (B1144303) | mdpi.com |
| 3,5-diphenyl-1H-pyrazole | Chalcone | Reaction with hydrazine hydrate on chalcone-epoxide | hilarispublisher.com |
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement and scaffold hopping are key strategies in lead optimization to improve potency, selectivity, and pharmacokinetic properties. In the context of pyrazole-acetamide derivatives, these approaches involve replacing specific functional groups or the core scaffold with other groups that retain similar biological activity but have improved drug-like properties.
For the pyrazole ring, bioisosteric replacement could involve substituting it with other five-membered heterocycles like isoxazole (B147169) or triazole. This can modulate the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to enhanced target engagement. nih.gov Similarly, the acetamide linker can be replaced with other groups such as sulfonamides or reverse amides to alter metabolic stability and conformational preferences.
Scaffold hopping involves a more drastic change to the molecular core while preserving the spatial arrangement of key pharmacophoric features. For instance, a pyrazole core could be replaced by an indazole or a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. nih.govdundee.ac.uk This can lead to the discovery of novel intellectual property and compounds with significantly different physicochemical properties. A study on proteasome inhibitors successfully utilized a scaffold-hopping exercise to identify a preclinical candidate with improved solubility. dundee.ac.uk
Prodrug Strategies for Improved Preclinical Therapeutic Profiles
Prodrug strategies are employed to overcome challenges such as poor solubility, low bioavailability, and rapid metabolism. For pyrazole-containing compounds, several prodrug approaches have been explored. For example, ester prodrugs have been synthesized to enhance the oral absorption of compounds with carboxylic acid functionalities. mdpi.com
In the case of 2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide, a prodrug could be designed by modifying the pyrazole nitrogen or the acetamide group. For instance, a phosphate (B84403) or an amino acid moiety could be attached to the pyrazole ring, which would be cleaved in vivo by phosphatases or peptidases, respectively, to release the active drug. Another approach could involve the synthesis of an N-acyloxymethyl or N-mannich base prodrug of the acetamide nitrogen. These strategies aim to improve the aqueous solubility and membrane permeability of the parent compound. The development of Omidenepag isopropyl, a prodrug that is hydrolyzed to its active form, serves as a successful example of this approach for a pyrazole-derived drug. nih.gov
Hybrid Molecule Approaches Incorporating Pyrazole and Acetamide Moieties
The concept of hybrid molecules involves combining two or more pharmacophores into a single molecule to achieve a synergistic or additive effect, or to interact with multiple targets. The pyrazole-acetamide scaffold is well-suited for this approach.
Researchers have synthesized hybrid molecules by linking the pyrazole-acetamide moiety to other biologically active scaffolds. For example, pyrazole-tetrazole hybrids have been synthesized and shown to possess various biological activities. mdpi.commdpi.com Another study reported the synthesis of pyrazole-oxindole hybrid systems. mdpi.com The synthesis of an indazole-pyrazole acetamide hybrid has also been reported as a potential VEGFR-2 inhibitor. researchgate.net These hybrid molecules are designed to exploit the biological activities of both incorporated fragments, potentially leading to compounds with novel mechanisms of action or improved efficacy.
Preclinical Pharmacokinetic and Pharmacodynamic Considerations Mechanistic Focus
In Vitro Metabolic Stability Assessment (e.g., microsomal stability)
The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and dosing regimen. In vitro assays using liver microsomes are a standard industry practice to evaluate the intrinsic clearance of a compound. These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.
The general procedure for a microsomal stability assay involves incubating the test compound with liver microsomes (from human or animal species) in the presence of necessary cofactors like NADPH at 37°C. The disappearance of the parent compound over time is monitored by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The data is then used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
While specific data for 2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide is not available, studies on other pyrazole-based compounds have demonstrated that this heterocyclic scaffold can be chemically modified to achieve favorable metabolic stability. For instance, certain pyrazole (B372694) derivatives have been shown to possess good stability in human and mouse liver microsomes, indicating a lower susceptibility to rapid metabolic degradation. The metabolic fate of pyrazole-containing compounds often involves oxidation of the pyrazole ring or its substituents.
| Parameter | Value |
|---|---|
| Test Compound Concentration | 1 µM |
| Microsomal Protein Concentration | 0.5 mg/mL |
| In Vitro Half-life (t½) | > 30 min |
| Intrinsic Clearance (CLint) | < 20 µL/min/mg protein |
In Vivo Pharmacodynamic Biomarkers (in animal models)
Pharmacodynamic (PD) biomarkers are measurable indicators of a biological response to a therapeutic intervention. In animal models, these biomarkers are crucial for establishing proof-of-concept and for guiding dose selection. The choice of PD biomarkers is intrinsically linked to the pharmacological target and the therapeutic indication of the compound.
Given that the specific biological target of this compound is not defined in this context, a discussion of its PD biomarkers must remain general. Pyrazole derivatives have been explored for a wide range of biological activities, including as anti-inflammatory, anticancer, and antimicrobial agents. nih.govresearchgate.net
If, for example, this compound were being developed as an anti-inflammatory agent targeting a specific kinase, relevant PD biomarkers in an animal model of inflammation could include:
Reduction in the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in plasma or inflamed tissue.
Inhibition of the phosphorylation of a downstream target protein of the kinase in peripheral blood mononuclear cells or tissue biopsies.
Changes in the expression of genes known to be regulated by the target pathway.
Without a defined therapeutic target, the identification of specific in vivo pharmacodynamic biomarkers for this compound is not possible.
In Silico Predictions of Absorption and Distribution
In silico tools are increasingly used in early drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties of compounds, thereby reducing the reliance on extensive in vitro and in vivo studies. These predictive models are based on the physicochemical properties of a molecule, such as its molecular weight, lipophilicity (logP), hydrogen bond donors and acceptors, and polar surface area.
For this compound, its ADME properties can be predicted based on its chemical structure. A common framework for predicting oral bioavailability is Lipinski's Rule of Five. A compound is more likely to be orally bioavailable if it adheres to the following criteria:
Molecular weight ≤ 500 Da
LogP ≤ 5
Hydrogen bond donors ≤ 5
Hydrogen bond acceptors ≤ 10
By calculating these properties for this compound, we can make initial predictions about its drug-like properties. rjpn.org Several online platforms and software can be used for these predictions. mdpi.com
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight | 201.65 g/mol | Yes |
| logP (octanol-water partition coefficient) | 1.5 - 2.5 (estimated) | Yes |
| Hydrogen Bond Donors | 1 | Yes |
| Hydrogen Bond Acceptors | 3 | Yes |
| Polar Surface Area (PSA) | ~50-60 Ų | Likely good intestinal absorption |
Based on these in silico predictions, this compound is expected to have good oral absorption and bioavailability. Its moderate lipophilicity suggests it is likely to have reasonable distribution into tissues without being overly retained in fatty tissues. However, these are theoretical predictions and require experimental verification.
Future Perspectives and Research Gaps
Potential for Novel Therapeutic Applications of 2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide and its Class
The pyrazole (B372694) nucleus is a well-established pharmacophore known for a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govorientjchem.orgeurekaselect.com Derivatives of the pyrazole-acetamide class are being actively investigated for several therapeutic applications, with significant findings in antifungal, antibacterial, and anticancer research.
Antifungal and Antibacterial Activity: Fungal and bacterial infections, particularly those caused by resistant strains, pose a significant global health challenge. benthamdirect.comnih.gov Pyrazole derivatives have demonstrated notable efficacy against various pathogens. For instance, certain pyrazole-acetamide derivatives have shown significant antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values of 50 μg/ml. benthamdirect.comnih.gov Other studies have highlighted the potential of pyrazole-containing compounds against phytopathogenic fungi, which threaten agricultural production. researchgate.netnih.gov
In the realm of antibacterial research, pyrazole derivatives are being explored to combat drug-resistant bacteria, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov Some pyrazole-thiazole hybrids have shown potent activity against methicillin-resistant S. aureus (MRSA) with MIC values as low as 4 μg/ml. nih.gov Furthermore, N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide (B32628) derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, with MIC values ranging from 0.78-1.56 μM. nih.gov
Anticancer Activity: The development of selective and less toxic anticancer agents is a critical goal in medicinal chemistry. nih.gov Pyrazole derivatives have emerged as promising candidates, interacting with various targets like tubulin, EGFR, and CDK to exert their effects. researchgate.net Numerous studies have reported the cytotoxic potential of pyrazole-acetamide analogs against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer. nih.govnih.gov For example, certain pyrazole derivatives have shown potent inhibition of the PI3 kinase, a key enzyme in cancer progression, with an IC₅₀ value of 0.25 μM against MCF-7 cells. nih.gov
The table below summarizes the observed biological activities of various pyrazole-acetamide derivatives.
| Compound Class | Biological Activity | Target Organism/Cell Line | Potency (MIC/IC₅₀) |
| Pyrazole-acetamide derivatives | Antifungal | Candida albicans, Aspergillus niger | 50 μg/ml |
| Pyrazole-thiazole hybrids | Antibacterial | Methicillin-resistant S. aureus (MRSA) | 4 μg/ml |
| N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamides | Antitubercular | Mycobacterium tuberculosis | 0.78-1.56 μM |
| Pyrazole carbaldehyde derivatives | Anticancer | MCF-7 (Breast Cancer) | 0.25 μM |
| Isoxazolol pyrazole carboxylate | Antifungal | Rhizoctonia solani | 0.37 μg/mL |
Addressing Drug Resistance Mechanisms with Pyrazole-Acetamide Derivatives
The rise of antimicrobial resistance necessitates the discovery of novel compounds that can overcome existing resistance mechanisms. nih.gov Pyrazole-acetamide derivatives offer several avenues to tackle this challenge. Their broad-spectrum activity suggests they may target different metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.govtandfonline.com
One promising strategy involves the inhibition of key bacterial enzymes that are not targeted by current antibiotics. For example, decaprenylphosphoryl-β-d-ribose oxidase (DprE1), an enzyme essential for mycobacterial cell wall synthesis, has been identified as a target for pyrazole-acetamide derivatives. nih.govacs.org Inhibition of DprE1 provides a novel mechanism to combat tuberculosis. nih.gov Additionally, some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. nih.gov Another approach is the inhibition of β-lactamases, enzymes that confer resistance to penicillin-like antibiotics. Pyrazole-derived compounds have shown potential as metallo-β-lactamase (MBL) inhibitors, which could restore the efficacy of existing antibiotics. nih.gov
Advancements in Synthetic Methodologies for Related Compounds
The synthesis of pyrazole derivatives is a well-established field, yet researchers continue to develop more efficient, versatile, and environmentally friendly methods. ias.ac.inmdpi.com Classical methods often involve the condensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.com
Recent advancements focus on:
One-Pot, Multi-Component Reactions: These reactions combine multiple starting materials in a single step to create complex molecules, improving efficiency and reducing waste. ias.ac.inmdpi.com
Green Chemistry Approaches: The use of solvent-free conditions, microwave irradiation, or ultrasound assistance provides more sustainable synthetic routes. ias.ac.inresearchgate.net Deep eutectic solvents (DES) are also being explored as environmentally benign catalysts and reaction media. researchgate.net
Novel Catalysts: Researchers are employing new catalysts, including Lewis acids and heterogeneous catalysts like copper(II) oxide in zirconium dioxide, to improve reaction yields and selectivity. ias.ac.in
Innovative Reactants: The development of novel starting materials and reagents allows for the synthesis of previously inaccessible pyrazole structures. mdpi.com For instance, a direct synthesis of 1,3-diketones from ketones and acid chlorides, followed by the addition of hydrazine (B178648), has enabled the creation of challenging pyrazole-containing fused rings. mdpi.com
These advanced methodologies facilitate the rapid generation of diverse libraries of pyrazole-acetamide compounds for biological screening. chim.it
Integration of Advanced Computational Approaches in Drug Design
Computational chemistry has become an indispensable tool in the design and discovery of novel pyrazole-based therapeutics. eurasianjournals.com Techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations provide crucial insights into how these molecules interact with their biological targets. nih.goveurasianjournals.com
Structure-Based Virtual Screening: This approach uses the 3D structure of a target protein to screen large libraries of compounds in silico to identify potential binders. This method was successfully used to identify novel N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives as DprE1 inhibitors. nih.gov
Molecular Docking: Docking studies predict the binding mode and affinity of a ligand to a protein, helping to rationalize observed biological activity and guide the design of more potent analogs. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations explore the dynamic behavior of the ligand-protein complex over time, confirming the stability of the binding interactions. researchgate.neteurasianjournals.com
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) provide detailed information about the electronic structure and properties of the pyrazole derivatives themselves. eurasianjournals.com
These computational strategies accelerate the drug discovery process, reduce costs, and enable the rational design of compounds with improved pharmacological profiles. eurasianjournals.com
Unexplored Biological Targets for the Pyrazole-Acetamide Class
While significant research has focused on established targets like kinases and microbial enzymes, a vast landscape of potential biological targets for the pyrazole-acetamide class remains unexplored. The structural diversity of these compounds suggests they could interact with a wide range of proteins and pathways. nih.gov
Future research should aim to identify novel targets to unlock new therapeutic possibilities and address unmet medical needs. Potential areas for exploration include:
Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant PPIs. Pyrazole scaffolds could be designed to disrupt these interactions.
Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, are increasingly recognized as important drug targets, particularly in oncology.
Ion Channels and G-Protein Coupled Receptors (GPCRs): These membrane proteins are crucial for cellular signaling and are targeted by a large percentage of existing drugs.
Viral Enzymes: With the constant threat of viral pandemics, exploring the activity of pyrazole-acetamides against viral proteases, polymerases, or entry mechanisms is a critical research avenue.
Target identification and validation studies, employing techniques such as chemical proteomics and high-throughput screening against diverse target panels, will be essential to uncover the full therapeutic potential of the pyrazole-acetamide class.
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves reacting pyrazole derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key variables include:
- Solvent Choice : Dichloromethane or THF is preferred for solubility and inertness .
- Temperature Control : Reactions are initiated at 0–5°C to minimize side reactions, then warmed to room temperature .
- Purification : Recrystallization or column chromatography ensures purity, with yields ranging from 70–90% depending on substituent steric effects .
Table 1: Comparison of Reaction Conditions
| Base Used | Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Triethylamine | THF | 85 | 98 | |
| NaHCO₃ | DCM | 78 | 95 |
Q. What spectroscopic and crystallographic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., pyrazole ring protons at δ 7.5–8.0 ppm) .
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., N–H···O hydrogen bonds forming dimers) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 284.14) .
Q. How do solubility and stability profiles vary under different experimental conditions?
- Methodological Answer :
- Solubility : Assessed in polar (DMSO, ethanol) vs. non-polar solvents (hexane). DMSO is optimal for biological assays due to high solubility .
- Stability : pH-dependent hydrolysis occurs in acidic/basic conditions; stability studies recommend storage at –20°C in anhydrous environments .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystal packing and stability?
- Methodological Answer : X-ray studies reveal N–H···O and C–H···O interactions forming dimers and chains, stabilizing the crystal lattice. For example, N–H···O bond lengths of 2.89 Å create R₂²(10) motifs . Computational tools (e.g., Mercury Software) model these interactions to predict packing efficiency .
Q. What strategies resolve discrepancies in bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .
- Structural Analog Comparison : Compare with derivatives like 2-chloro-N-(1,5-dimethylpyrazol-4-yl)acetamide to isolate substituent effects .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variations due to electron-withdrawing groups) .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Enzyme Inhibition : Kinetic assays (e.g., Michaelis-Menten) quantify inhibition constants (Ki). For example, chloroacetamide derivatives inhibit cysteine proteases via covalent binding .
- Molecular Docking : Tools like AutoDock predict binding poses with targets (e.g., pyrazole ring π-stacking with aromatic residues) .
Q. Can computational methods predict reactivity and metabolic pathways?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict nucleophilic attack sites (e.g., chloroacetamide’s electrophilic carbon) .
- ADMET Prediction : Software like SwissADME models metabolic stability, highlighting susceptibility to hepatic CYP450 oxidation .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s antileishmanial efficacy?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate EC₅₀ values across parasite strains (e.g., L. donovani vs. L. major) .
- Resistance Profiling : Test against clinically resistant isolates to identify structure-activity relationship (SAR) breakdowns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
